molecular formula C60H82 B14804772 7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene

7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene

Cat. No.: B14804772
M. Wt: 803.3 g/mol
InChI Key: FJEMLHUOFINFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large fused-ring structure and the presence of octyl groups, which contribute to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed coupling reactions, such as Suzuki–Sonogashira coupling and carbon–sulfur bond formation reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene exerts its effects involves interactions with molecular targets and pathways. The compound’s large fused-ring structure allows it to interact with various biological molecules, potentially influencing cellular processes and signaling pathways. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene stands out due to its specific structural features, such as the presence of octyl groups, which enhance its solubility and stability.

Properties

Molecular Formula

C60H82

Molecular Weight

803.3 g/mol

IUPAC Name

14,14,28,28-tetraoctylheptacyclo[15.11.0.03,15.04,13.05,10.018,27.019,24]octacosa-1(17),2,4(13),5,7,9,11,15,18(27),19,21,23,25-tridecaene

InChI

InChI=1S/C60H82/c1-5-9-13-17-21-29-41-59(42-30-22-18-14-10-6-2)53-39-37-47-33-25-27-35-49(47)57(53)51-46-56-52(45-55(51)59)58-50-36-28-26-34-48(50)38-40-54(58)60(56,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3

InChI Key

FJEMLHUOFINFFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C3=CC=CC=C3C=C2)C4=CC5=C(C=C41)C6=C(C5(CCCCCCCC)CCCCCCCC)C=CC7=CC=CC=C76)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.